1-[(4-Methoxyphenyl)-phenylmethyl]piperazine
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Overview
Description
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a chemical compound with the molecular formula C18H22N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or alkoxylated piperazine derivatives.
Scientific Research Applications
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the reuptake of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A closely related compound with similar structural features but different pharmacological properties.
1-(2-Methoxyphenyl)piperazine: Another derivative with variations in the position of the methoxy group, affecting its chemical behavior and biological activity.
1-(4-Chlorophenyl)piperazine: A compound with a chlorine substituent, leading to distinct chemical and pharmacological characteristics.
Uniqueness
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methoxy and phenylmethyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)-phenylmethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOYBVMAZLNLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389905 |
Source
|
Record name | 1-[(4-methoxyphenyl)-phenylmethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54041-93-9 |
Source
|
Record name | 1-[(4-methoxyphenyl)-phenylmethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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